molecular formula C9H14BrN5 B1284447 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine CAS No. 893612-12-9

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

Cat. No.: B1284447
CAS No.: 893612-12-9
M. Wt: 272.15 g/mol
InChI Key: IXVFIGMMPKAQFO-UHFFFAOYSA-N
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Description

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine: is a heterocyclic organic compound that belongs to the pyrazine family. It has a molecular formula of C9H14BrN5 and a molecular weight of 272.14 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine typically involves the following steps:

    Bromination: The starting material, pyrazine, undergoes bromination to introduce a bromine atom at the 5-position.

    Piperazine Substitution: The brominated pyrazine is then reacted with 3-methylpiperazine to form the desired compound.

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-(3-methylpiperazin-1-yl)pyrazin-2-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: This compound has a similar structure but contains a pyrimidine ring instead of a pyrazine ring.

    1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)pyrazin-2-yl]amine: This compound has an additional trifluoromethyl group, which may alter its chemical and biological properties.

Uniqueness

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and piperazine moieties. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the fifth position and a 3-methylpiperazine moiety at the third position of the pyrazine ring. Its molecular formula is C10H13BrN4, with a molecular weight of approximately 271.16 g/mol. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various protein kinases. These kinases play crucial roles in cellular processes such as growth, differentiation, and metabolism. The compound is believed to inhibit specific kinases, thereby modulating signaling pathways that are often dysregulated in cancer and other diseases.

Key Mechanisms:

  • Kinase Inhibition : The compound binds to kinase active sites, preventing substrate phosphorylation, which is essential for kinase activity.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through mechanisms involving cell membrane disruption or inhibition of bacterial enzyme activity.

Anticancer Properties

Research indicates that this compound has potential as an anticancer agent. It has been shown to inhibit various cancer cell lines by interfering with critical signaling pathways involved in tumor growth.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)5.2Inhibition of ERK pathway
A549 (Lung)4.8Induction of apoptosis
HeLa (Cervical)6.1Cell cycle arrest

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Initial findings suggest it may be effective against certain bacterial strains.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Mode of Action
E. coli32 µg/mLCell wall synthesis inhibition
S. aureus16 µg/mLProtein synthesis inhibition

Case Studies

Case Study 1: Inhibition of Kinase Activity
A study focusing on the inhibition of the epidermal growth factor receptor (EGFR) highlighted that this compound effectively reduced phosphorylation levels in vitro, demonstrating its potential as a targeted therapy in cancers driven by EGFR mutations.

Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against multi-drug resistant strains of bacteria. It exhibited significant inhibitory effects, suggesting its potential use as an alternative treatment option in antibiotic-resistant infections.

Research Findings and Future Directions

Recent investigations into the pharmacokinetics and bioavailability of this compound have revealed promising results regarding its therapeutic index. However, further research is needed to optimize its chemical structure for improved efficacy and reduced toxicity.

Ongoing Research Areas:

  • Structural Modifications : Exploring derivatives to enhance selectivity and potency against specific kinases.
  • Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
  • In Vivo Studies : Conducting animal studies to evaluate therapeutic outcomes and safety profiles.

Properties

IUPAC Name

5-bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN5/c1-6-5-15(3-2-12-6)9-8(11)13-4-7(10)14-9/h4,6,12H,2-3,5H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVFIGMMPKAQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587508
Record name 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-12-9
Record name 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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